![molecular formula C18H18FNO2 B2978932 2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide CAS No. 1396875-00-5](/img/structure/B2978932.png)
2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
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Description
2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide, also known as LY404039, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound was first developed by the pharmaceutical company Eli Lilly and Company, and it has been shown to have a range of effects on the central nervous system.
Scientific Research Applications
Photoreactions of Related Compounds
- Flutamide, a similar compound, shows different photoreactions in solvents like acetonitrile and 2-propanol, suggesting potential applications in photochemistry and drug formulation (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation
- N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is used in the natural synthesis of antimalarial drugs, demonstrating its application in drug synthesis (Magadum & Yadav, 2018).
Synthesis of Anti-Inflammatory Derivatives
- Derivatives of N-(3-chloro-4-fluorophenyl) acetamide show significant anti-inflammatory activities, indicating its potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Use in Enantiocontrolled Synthesis
- Alkali metal fluorides, in the presence of formamide or acetamide, facilitate the synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes, suggesting applications in enantioselective synthesis (Fritz-Langhals, 1994).
Antipsychotic Drug Development
- A 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide derivative demonstrated an antipsychotic-like profile in animal tests, suggesting its potential in psychiatric medication development (Wise et al., 1987).
DNA/BSA Binding Studies
- Certain acetamide derivatives show binding interactions with DNA and proteins, indicating their potential in molecular biology and pharmacological research (Raj, 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-7-5-13(6-8-15)11-17(21)20-12-18(22)10-9-14-3-1-2-4-16(14)18/h1-8,22H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVGDFUMNXHJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide |
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